N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide
Description
N-(4-{[(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a benzazepine core fused with a sulfonamide linkage and an acetamide moiety.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O4S/c1-12(22)19-14-5-7-15(8-6-14)21-26(24,25)16-9-10-17-13(11-16)3-2-4-18(23)20-17/h5-11,21H,2-4H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
YFKNVXDAHYFEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on sulfonamide-acetamide derivatives, heterocyclic modifications, and substituent variations. Below is a detailed comparison with key examples from the literature:
Structural Analogs with Sulfonamide-Acetamide Motifs
Notes:
- Target Compound vs. The pyrimidine in sulfamethazine may enhance interactions with dihydropteroate synthase (DHPS), a target in antitubercular therapy .
- Target Compound vs. Ureido-Substituted Analog: The ureido group (-NHCONH₂) in the latter (CAS 2828-63-9) introduces additional hydrogen-bonding capacity compared to the benzazepine’s rigid structure, which may influence solubility or target selectivity .
Heterocyclic Modifications in Sulfonamide Derivatives
Key Differences:
- The pyrazolidine-isoxazole hybrid compound () incorporates two nitrogen-rich heterocycles, which may enhance metal chelation or anti-inflammatory activity compared to the benzazepine-based target compound. Its synthesis involves a condensation reaction under reflux, differing from the acetylation methods used for sulfamethazine derivatives .
Substituent Impact on Physicochemical Properties
- Acetamide Position: The target compound’s acetamide is para-substituted on the phenyl ring, similar to N4-Acetylsulfamethazine. This positioning optimizes steric accessibility for target binding .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N4-acetylsulfonamides (e.g., acetylation of a primary amine followed by sulfonylation), as seen in .
- Structure-Activity Relationship (SAR): Rigid heterocycles like benzazepine may improve metabolic stability but could reduce solubility compared to smaller rings (e.g., pyrimidine in sulfamethazine).
- Further studies on enzyme inhibition (e.g., carbonic anhydrase, DHPS) are warranted.
Biological Activity
N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 398.45 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 398.45 g/mol |
| LogP | 3.49 |
| Polar Surface Area | 66.48 Ų |
| Density | 1.27 g/cm³ |
| Boiling Point | 553.1 °C |
These properties indicate moderate lipophilicity and potential for effective cell membrane permeability, essential for biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
- Modulation of Immune Response : It may influence immune cell differentiation and function, particularly in modulating Th17 cell responses.
Case Studies
A notable case study involved the administration of a structurally similar compound in animal models. The study reported protective effects against cisplatin-induced nephrotoxicity. All treated rats survived exposure to lethal doses of cisplatin when co-administered with the compound, highlighting its protective role against drug-induced toxicity.
Biological Activity Summary Table
| Activity Type | Observed Effect |
|---|---|
| Antitumor Activity | Induction of apoptosis |
| Neuroprotective Activity | Protection against oxidative stress |
| Immune Modulation | Modulation of Th17 cells |
Research Findings
Recent research has indicated that compounds similar to this compound can effectively inhibit tumor growth in various cancer models. Specific studies have utilized in vitro assays to demonstrate its cytotoxic effects on different cancer cell lines.
Additionally, neuroprotective studies have shown that the compound can reduce neuronal death induced by excitotoxicity and oxidative stress in cultured neurons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
